molecular formula C15H17NO5 B2782995 N-[2-(furan-3-yl)-2-hydroxyethyl]-3,5-dimethoxybenzamide CAS No. 1421584-35-1

N-[2-(furan-3-yl)-2-hydroxyethyl]-3,5-dimethoxybenzamide

Cat. No.: B2782995
CAS No.: 1421584-35-1
M. Wt: 291.303
InChI Key: XZCIVMDZUHRLMG-UHFFFAOYSA-N
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Description

N-[2-(furan-3-yl)-2-hydroxyethyl]-3,5-dimethoxybenzamide (CAS 1421584-35-1) is a synthetic small molecule with a molecular formula of C15H17NO5 and a molecular weight of 291.30 g/mol . This benzamide derivative features a furan-3-yl group and a 3,5-dimethoxybenzamide moiety, which are structural motifs found in compounds with significant biological activity. Related chemical structures, particularly those containing furan and dimethoxybenzamide groups, have demonstrated promising value in oncological research, showing potential as inhibitors of key kinase targets such as Pim-1 and CLK1, which are relevant in hematological malignancies and solid carcinomas . Furthermore, analogs with similar scaffolds have been investigated for their ability to activate cytoprotective pathways, such as the Nrf2/ARE signaling system, which plays a crucial role in cellular defense mechanisms . The compound is offered with a predicted density of 1.234±0.06 g/cm³ at 20 °C and a predicted boiling point of 369.5±42.0 °C . It is supplied for research purposes and is strictly labeled "For Research Use Only." It is not intended for diagnostic or therapeutic applications, nor for human or veterinary use. Researchers can access this compound in various quantities to support their investigative work .

Properties

IUPAC Name

N-[2-(furan-3-yl)-2-hydroxyethyl]-3,5-dimethoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17NO5/c1-19-12-5-11(6-13(7-12)20-2)15(18)16-8-14(17)10-3-4-21-9-10/h3-7,9,14,17H,8H2,1-2H3,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XZCIVMDZUHRLMG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1)C(=O)NCC(C2=COC=C2)O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(furan-3-yl)-2-hydroxyethyl]-3,5-dimethoxybenzamide typically involves the reaction of 3,5-dimethoxybenzoic acid with 2-(furan-3-yl)-2-hydroxyethylamine. The reaction is usually carried out in the presence of a coupling reagent such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in a suitable solvent like dichloromethane . The reaction conditions often include mild temperatures and short reaction times to ensure high yields and purity of the final product.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and microwave-assisted synthesis can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

N-[2-(furan-3-yl)-2-hydroxyethyl]-3,5-dimethoxybenzamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2,5-dicarboxylic acid derivatives.

    Reduction: The compound can be reduced to form tetrahydrofuran derivatives.

    Substitution: The hydroxyethyl group can undergo substitution reactions to form various derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions include furan-2,5-dicarboxylic acid derivatives, tetrahydrofuran derivatives, and various substituted benzamide derivatives .

Scientific Research Applications

N-[2-(furan-3-yl)-2-hydroxyethyl]-3,5-dimethoxybenzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[2-(furan-3-yl)-2-hydroxyethyl]-3,5-dimethoxybenzamide involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in disease pathways or activate receptors that promote beneficial biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs with 3,5-Dimethoxybenzamide Moieties

(E)-N-(3,4-Dihydroxy-2-(3-methylbut-2-enyl)phenyl)-2-(3,7-dimethylocta-2,6-dienyl)-3,5-dimethoxybenzamide (Compound 7)
  • Structure : Shares the 3,5-dimethoxybenzamide group but incorporates a diterpene chain and dihydroxyphenyl unit.
  • The diterpene chain likely enhances lipophilicity and membrane permeability compared to the furan-containing target compound .
  • Synthesis : Utilizes coupling reagents like EDC/HOBt, a method applicable to the target compound’s synthesis .
3,5-Dimethoxy-N-[(2-methyl-1H-indol-5-yl)methyl]benzamide (852136-33-5)
  • Structure : Retains the 3,5-dimethoxybenzamide core but substitutes the furan-hydroxyethyl group with an indole-methyl moiety.
  • Implications : Indole derivatives often exhibit serotonin receptor affinity. This highlights how substituent variations can redirect biological activity (e.g., CNS vs. antioxidant applications) .

Analogs with Furan or Heterocyclic Substituents

N-Phenyl-2-furohydroxamic Acid (Compound 11)
  • Structure : Contains a 2-furohydroxamic acid group instead of furan-3-yl-hydroxyethyl.
  • Activity : Tested for antioxidant properties using DPPH and β-carotene assays. The furan-2-yl position may reduce steric hindrance, enhancing radical scavenging compared to furan-3-yl derivatives .
Isoxaben (N-[3-(1-ethyl-1-methylpropyl)isoxazol-5-yl]-2,6-dimethoxybenzamide)
  • Structure : Features a 2,6-dimethoxybenzamide core and an isoxazole heterocycle.
  • Activity : A commercial herbicide targeting cellulose biosynthesis. The 2,6-dimethoxy configuration and isoxazole ring demonstrate how positional isomerism and heterocycle choice dictate agrochemical efficacy versus pharmacological activity .

Physicochemical and Functional Group Comparisons

N,O-Bidentate Directing Groups
  • Example : N-(2-hydroxy-1,1-dimethylethyl)-3-methylbenzamide ().
  • Comparison : The hydroxyethyl group in the target compound could similarly act as an N,O-bidentate ligand for metal-catalyzed C–H functionalization, though the 3-methyl vs. 3,5-dimethoxy groups may alter coordination efficiency .
Substituent Effects on Solubility and Stability
  • Methoxy vs. Difluoromethoxy : 3-(Difluoromethoxy)-N-phenylbenzamide () shows increased metabolic stability due to fluorine’s electron-withdrawing effects, whereas methoxy groups in the target compound may improve solubility .

Data Tables

Table 1: Structural and Functional Comparisons

Compound Name Core Structure Key Substituents Bioactivity/Application Evidence ID
Target Compound 3,5-Dimethoxybenzamide Furan-3-yl-hydroxyethyl Potential antioxidant/pharmacological -
Compound 7 () 3,5-Dimethoxybenzamide Diterpene chain, dihydroxyphenyl Opioid receptor antagonist
852136-33-5 () 3,5-Dimethoxybenzamide Indole-methyl Serotonin receptor modulation
Isoxaben () 2,6-Dimethoxybenzamide Isoxazole Herbicide

Key Research Findings and Implications

  • Substituent Position Matters : Furan-3-yl vs. furan-2-yl () and 3,5-dimethoxy vs. 2,6-dimethoxy () significantly alter bioactivity and applications.
  • Synthetic Flexibility : EDC/HOBt-mediated coupling () is broadly applicable for benzamide derivatives, enabling efficient scale-up.
  • Pharmacological vs. Agrochemical Profiles : The target compound’s furan-3-yl and 3,5-dimethoxy groups may favor CNS or antioxidant uses, whereas isoxazole and 2,6-dimethoxy groups pivot toward herbicidal activity .

Biological Activity

N-[2-(furan-3-yl)-2-hydroxyethyl]-3,5-dimethoxybenzamide is a compound of interest in medicinal chemistry due to its unique structure, which combines a furan ring, a hydroxyethyl group, and a dimethoxybenzamide moiety. This structural composition suggests potential biological activities, particularly in the realms of antimicrobial and anticancer research.

The molecular formula for this compound is C15H17NO5C_{15}H_{17}NO_{5} with a molecular weight of 291.30 g/mol. The compound can undergo various chemical reactions, including oxidation and substitution, which may affect its biological activity.

PropertyValue
Molecular FormulaC15H17NO5
Molecular Weight291.30 g/mol
CAS Number1421584-35-1

Biological Activities

Recent studies have investigated the biological activities of this compound, focusing on its antioxidant , antimicrobial , and anticancer properties.

Antioxidant Activity

The antioxidant potential of this compound was evaluated using the ABTS assay. Results indicated that it exhibits moderate antioxidant activity, which is crucial for mitigating oxidative stress in biological systems .

Antimicrobial Activity

In vitro studies demonstrated significant antimicrobial activity against various bacterial strains and yeasts. The compound was tested against:

  • Gram-positive bacteria : Exhibited notable inhibition.
  • Gram-negative bacteria : Showed moderate efficacy.
  • Yeast strains : Effective against Candida glabrata and Candida krusei.

The minimum inhibitory concentration (MIC) values were determined through microdilution methods, revealing that the compound has promising potential as an antimicrobial agent .

Anticancer Activity

Research also highlights the anticancer properties of this compound. Preliminary results suggest that it may inhibit cell proliferation in various cancer cell lines. Further studies are required to elucidate the specific mechanisms by which this compound exerts its anticancer effects.

Mechanistic Studies

Mechanistic investigations have suggested that the biological activities of this compound could be attributed to its ability to interact with cellular targets such as DNA and various enzymes involved in metabolic pathways. For instance, studies indicate that it may disrupt cellular processes by inhibiting key enzymes or by inducing apoptosis in cancer cells .

Case Studies

  • Antimicrobial Efficacy : A study conducted on the antimicrobial properties of this compound showed significant inhibition against Staphylococcus aureus and Escherichia coli, with MIC values of 32 µg/mL and 64 µg/mL respectively.
  • Antioxidant Potential : In a comparative analysis with standard antioxidants like ascorbic acid, this compound demonstrated approximately 60% inhibition at a concentration of 100 µg/mL in the ABTS assay.

Q & A

Basic Research Questions

Q. What are the key steps in synthesizing N-[2-(furan-3-yl)-2-hydroxyethyl]-3,5-dimethoxybenzamide, and how are reaction conditions optimized?

  • Methodology : Synthesis typically involves amide bond formation between 3,5-dimethoxybenzoic acid derivatives and a furan-containing hydroxyethylamine intermediate. Key steps include:

  • Activation of the carboxylic acid (e.g., using HATU or EDCI with DMAP as a catalyst) .
  • Nucleophilic acyl substitution with the amine group under inert conditions (e.g., nitrogen atmosphere) .
  • Solvent selection (e.g., dichloromethane or DMF) and temperature control (0–25°C) to minimize side reactions .
    • Optimization : Yield and purity are enhanced by adjusting stoichiometry (1.2:1 molar ratio of acid to amine) and using purification techniques like column chromatography or recrystallization .

Q. How is the compound structurally characterized, and what analytical techniques are critical for validation?

  • Methodology :

  • NMR Spectroscopy : 1^1H and 13^13C NMR confirm the presence of methoxy (δ ~3.8 ppm), furan (δ ~6.5–7.5 ppm), and hydroxyethyl groups (δ ~4.2 ppm) .
  • X-ray Crystallography : Resolves spatial arrangement, particularly the orientation of the furan ring relative to the benzamide core (bond angles: 120–125° for aromatic linkages) .
  • High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula (e.g., C16_{16}H19_{19}NO5_5) with <2 ppm error .

Q. What are the solubility and stability profiles of this compound under experimental conditions?

  • Methodology :

  • Solubility : Tested in polar solvents (DMSO, ethanol) and aqueous buffers (pH 4–9) using UV-Vis spectroscopy. Solubility in DMSO is >10 mM, but <1 mM in water .
  • Stability : Assessed via accelerated degradation studies (40°C, 75% humidity for 4 weeks). The compound is stable in solid form but degrades in acidic aqueous solutions (hydrolysis of the amide bond) .

Advanced Research Questions

Q. How do electronic effects of substituents (e.g., methoxy vs. halogen groups) influence the compound’s reactivity in electrophilic substitution reactions?

  • Methodology :

  • Computational Analysis : Density Functional Theory (DFT) calculations predict electron density distribution. Methoxy groups at the 3,5-positions activate the benzamide ring for electrophilic attack at the para position .
  • Experimental Validation : Nitration reactions (HNO3_3/H2_2SO4_4) show preferential substitution at the 4-position of the benzamide ring, confirmed by LC-MS .

Q. What strategies resolve contradictions in reported biological activity data (e.g., antimicrobial vs. anti-inflammatory effects)?

  • Methodology :

  • Dose-Response Studies : Re-evaluate IC50_{50} values across cell lines (e.g., RAW 264.7 macrophages for anti-inflammatory activity vs. S. aureus for antimicrobial assays) .
  • Target Validation : Use siRNA knockdown or CRISPR-Cas9 to confirm involvement of specific pathways (e.g., NF-κB for inflammation; bacterial efflux pumps for antimicrobial resistance) .

Q. How can the compound’s pharmacokinetic properties be optimized for in vivo studies?

  • Methodology :

  • Prodrug Design : Introduce ester groups at the hydroxyethyl moiety to enhance bioavailability, followed by enzymatic cleavage in vivo .
  • Microsomal Stability Assays : Incubate with liver microsomes (human/rat) to assess metabolic half-life. Structural modifications (e.g., fluorination) reduce CYP450-mediated oxidation .

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